N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

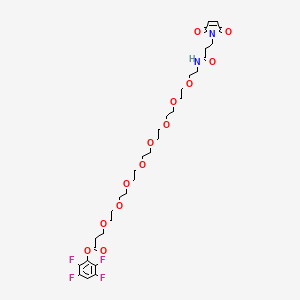

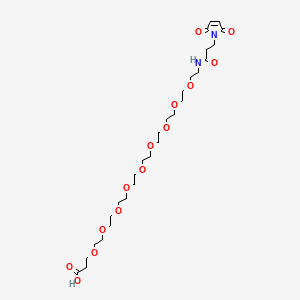

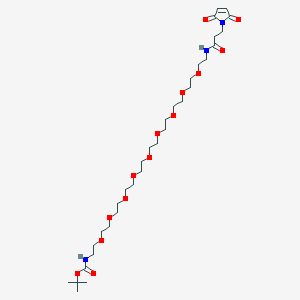

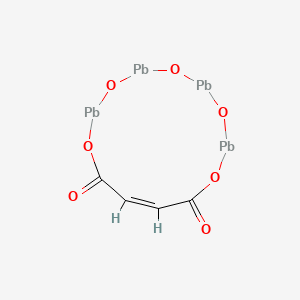

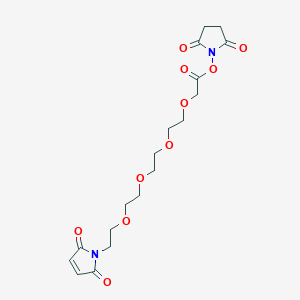

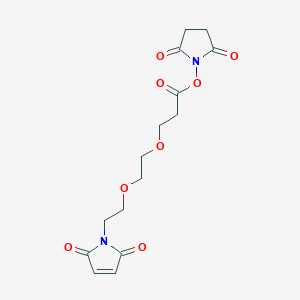

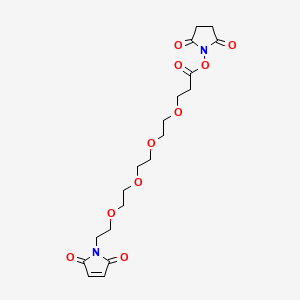

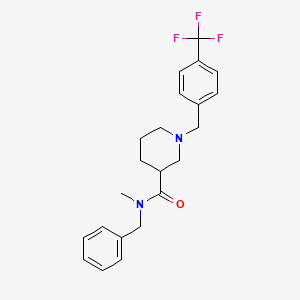

“N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C22H25F3N2O . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide”, involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis

The molecular structure of “N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide” is characterized by the presence of a piperidine ring, a benzyl group, and a trifluoromethyl group .Physical And Chemical Properties Analysis

“N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide” is a white solid . It is soluble in most organic solvents .Applications De Recherche Scientifique

Application in Electrochemical Studies

The compound, being a derivative of N-benzyl-4-piperidone, has been studied for its electrochemical behavior . The studies were conducted both experimentally and theoretically, focusing on compounds with different substituents at the para position in the phenyl rings . The results showed that these compounds undergo a two-electron irreversible oxidation .

Role in Drug Development

The trifluoromethyl group in the compound has been found to be a common feature in many FDA-approved drugs . The presence of this group contributes to the pharmacological activities of these drugs . Therefore, the compound could potentially be used in the development of new drugs.

Application in Trypanosoma cruzi Research

The compound, known as T.cruzi-IN-1, has been used in research related to Trypanosoma cruzi, the parasite that causes Chagas disease . Specifically, it has been used in the study of nitroisoxazole derivatives that produce oxidative stress, affecting their ability to fight trypanosomes .

Use in Diagnostic Assays

The compound has been used in the development of diagnostic assays for Trypanosoma cruzi . A colorimetric loop-mediated isothermal amplification (LAMP) assay for T.cruzi has been optimized using this compound . This assay is ideal for rapid, low-cost screening at the point of use .

Application in DNA Repair Studies

The compound has been used in studies related to the replication of mitochondrial and nuclear genomes and DNA repair of mutations . These studies are crucial in understanding the proliferation of T.cruzi .

Role in Inorganic Chemistry

The compound has been used in studies related to the mechanism of anti-Trypanosoma cruzi . The studies have shown that all the compounds would have an identical chemical structure, with the metal ion located in a linear coordination environment .

Mécanisme D'action

Target of Action

The primary target of T.cruzi-IN-1 is the Trypanosoma cruzi parasite, which is responsible for Chagas disease . The compound is a novel, non-toxic inhibitor of this parasite .

Mode of Action

T.cruzi-IN-1 interacts with the parasite’s cysteine protease, cruzain , which plays key roles in all stages of the parasite’s life cycle, including nutrition acquisition, differentiation, evasion of the host immune system, and invasion of host cells . Inhibition of this validated target may lead to the development of novel drugs for the treatment of Chagas disease .

Biochemical Pathways

The compound’s interaction with cruzain affects various biochemical pathways within the parasite. For instance, it impacts the parasite’s ability to acquire nutrients, differentiate, evade the host’s immune system, and invade host cells The exact biochemical pathways affected by T

Pharmacokinetics

The pharmacokinetic properties of TIt is known that the compound is a piperidine derivative, which suggests it may have good bioavailability

Result of Action

The result of T.cruzi-IN-1’s action is the inhibition of the Trypanosoma cruzi parasite. This inhibition can lead to a reduction in the parasite’s ability to infect host cells, thereby potentially reducing the severity of Chagas disease .

Action Environment

The efficacy and stability of T.cruzi-IN-1 can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other medications, the patient’s immune status, and the specific strain of Trypanosoma cruzi . Further research is needed to fully understand how these and other environmental factors influence the action of T.cruzi-IN-1.

Propriétés

IUPAC Name |

N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYRGUHHPKHWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.